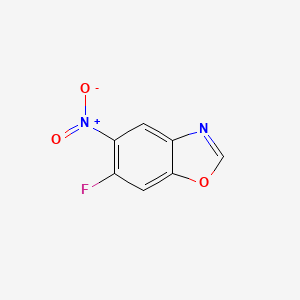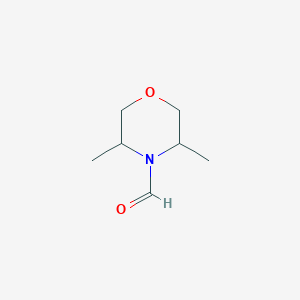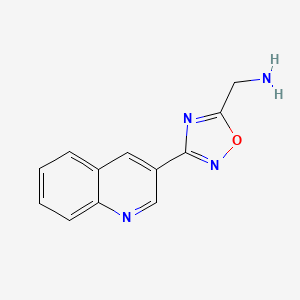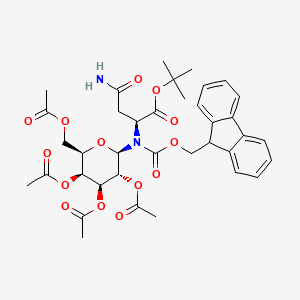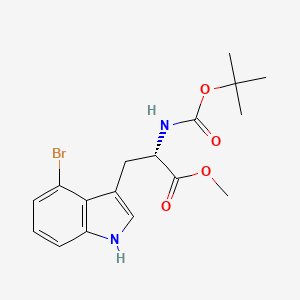
5-Bromo-8-(trifluoromethyl)tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-(trifluoromethyl)tetralin is an organic compound with the molecular formula C11H10BrF3 It is a derivative of tetralin, a bicyclic hydrocarbon, and features both bromine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)tetralin typically involves the bromination of 8-(trifluoromethyl)tetralin. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and radical initiators.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(trifluoromethyl)tetralin can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetralin derivatives, while oxidation can introduce ketone or carboxylic acid functionalities.
Scientific Research Applications
5-Bromo-8-(trifluoromethyl)tetralin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-(trifluoromethyl)tetralin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-methyl-tetralin: Similar structure but with a methyl group instead of a trifluoromethyl group.
8-(Trifluoromethyl)tetralin: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-8-(trifluoromethyl)tetralin: Chlorine atom instead of bromine, which can affect the compound’s reactivity and biological activity.
Uniqueness
5-Bromo-8-(trifluoromethyl)tetralin is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H10BrF3 |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
InChI Key |
YXVLVVBAIHNCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


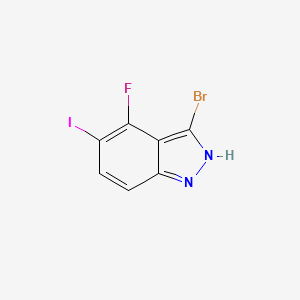
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)
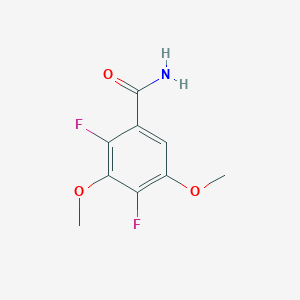


![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)


